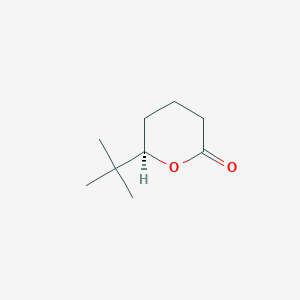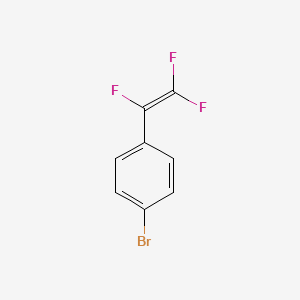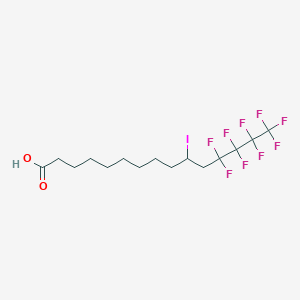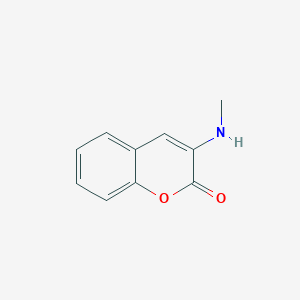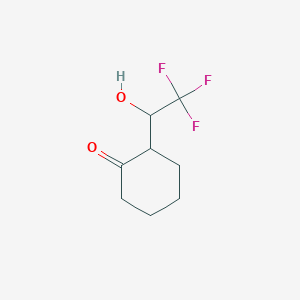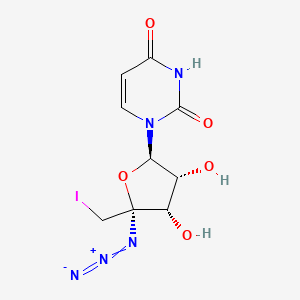
Uridine, 4'-C-azido-5'-deoxy-5'-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of an azido group at the 4’-carbon and an iodine atom at the 5’-carbon of the uridine molecule. These modifications confer unique chemical properties that make it valuable for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-C-azido-5’-deoxy-5’-iodo- typically involves a multi-step process. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective substitution at the 5’-position with iodine. The azido group is then introduced at the 4’-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of triphenylphosphine (PPh3) and azidotrimethylsilane (TMSN3) in an organic solvent .
Industrial Production Methods
While specific industrial production methods for uridine, 4’-C-azido-5’-deoxy-5’-iodo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The iodine atom can be oxidized to form iodate derivatives.
Common Reagents and Conditions
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for click chemistry reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the azido group.
Oxidation: Oxidizing agents like sodium periodate (NaIO4) can be used to oxidize the iodine atom.
Major Products
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azido group.
Iodate Derivatives: Formed from the oxidation of the iodine atom.
Wissenschaftliche Forschungsanwendungen
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Wirkmechanismus
The mechanism of action of uridine, 4’-C-azido-5’-deoxy-5’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in biological systems. The iodine atom can also facilitate radiolabeling for imaging studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Azido-5’-deoxyuridine: Similar structure but lacks the iodine atom.
5-Iodo-2’-deoxyuridine: Contains an iodine atom but lacks the azido group.
4’-Azido-4’-deoxythymidine: Similar azido modification but on thymidine instead of uridine.
Uniqueness
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is unique due to the combination of both azido and iodine modifications. This dual modification enhances its reactivity and versatility in various chemical and biological applications, making it a valuable tool for researchers .
Eigenschaften
Molekularformel |
C9H10IN5O5 |
|---|---|
Molekulargewicht |
395.11 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5S)-5-azido-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O5/c10-3-9(13-14-11)6(18)5(17)7(20-9)15-2-1-4(16)12-8(15)19/h1-2,5-7,17-18H,3H2,(H,12,16,19)/t5-,6+,7-,9-/m1/s1 |
InChI-Schlüssel |
ZNZCMTJNHKMKGA-JVZYCSMKSA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CI)N=[N+]=[N-])O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CI)N=[N+]=[N-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



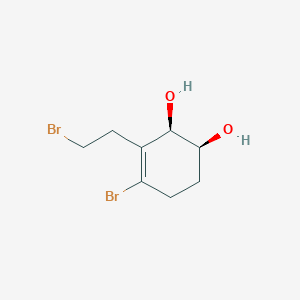
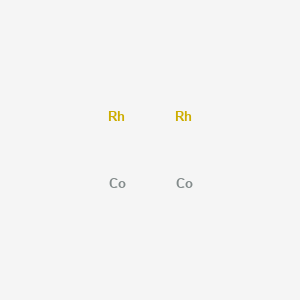
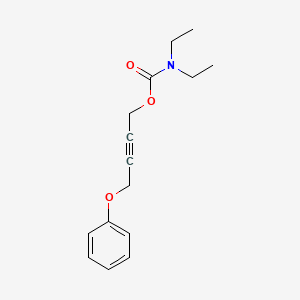
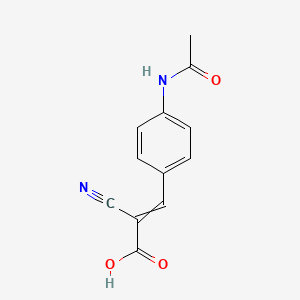
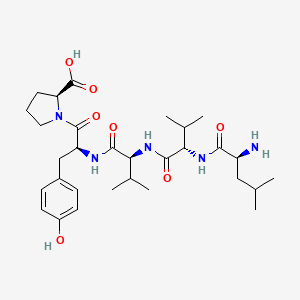
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
